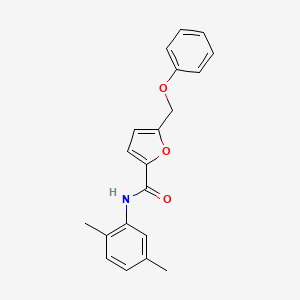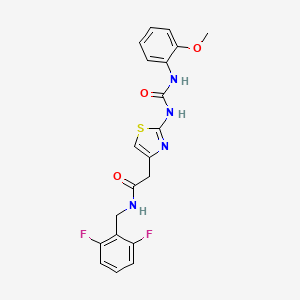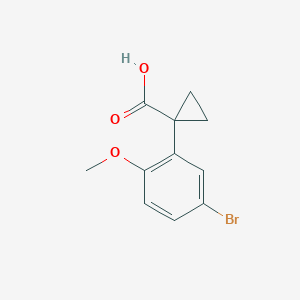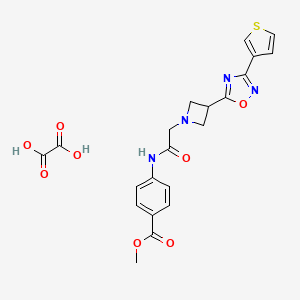![molecular formula C20H16N6O3S B2588001 2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide CAS No. 1251687-93-0](/img/structure/B2588001.png)
2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide” is a complex organic molecule with the molecular formula C12H11ClN2O3S3 . It has an average mass of 362.875 Da and a monoisotopic mass of 361.962036 Da . This compound is a versatile material with potential in scientific research. Its unique structure offers opportunities for studying various biological processes and developing innovative pharmaceuticals.
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and a variety of chemical reactions. One of the key steps in the synthesis of similar compounds involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is also a crucial step in the synthesis of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The Suzuki–Miyaura coupling is one of the most important reactions in the synthesis of such compounds . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .Aplicaciones Científicas De Investigación
Synthesis of Substituted Thienothiazoles
Research has demonstrated the synthesis of substituted thienothiazoles, highlighting methods that could potentially apply to the synthesis or modification of sulfonamide compounds like "2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide". These methods involve reactions that yield various thienothiazole derivatives, which are important in the development of pharmaceuticals and materials science due to their unique chemical properties (Abramenko, Ponomareva, & Priklonskikh, 1979).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Compounds derived from these libraries have shown potential as potent cell cycle inhibitors and have progressed to clinical trials. This indicates the relevance of sulfonamide compounds in developing new oncology treatments, showcasing their role in disrupting cell proliferation mechanisms in cancer cells (Owa et al., 2002).
Environmental and Biological Impacts
Studies have explored the environmental and biological impacts of sulfonamide compounds, such as their role in inhibiting specific enzymes or affecting hormonal activities. For instance, Triclosan, a sulfonamide-related compound, has been found to be a potent inhibitor of certain estrogenic activities, which could have implications for understanding the environmental persistence and toxicity of similar compounds (James et al., 2010).
Novel Sulfonated Membranes for Dye Treatment
Research into the development of novel sulfonated thin-film composite nanofiltration membranes has shown improved water flux for the treatment of dye solutions. Such studies underline the importance of sulfonamide compounds in enhancing membrane technologies for environmental applications, particularly in water purification and treatment processes (Liu et al., 2012).
Bioactivation and Toxicology
The bioactivation of mutagens via sulfation, involving sulfonamide compounds, plays a crucial role in understanding the metabolic pathways that convert procarcinogens to their active carcinogenic forms. This knowledge is vital for assessing the toxicological profiles of various substances, including the potential risks associated with exposure to sulfonamide derivatives (Glatt, 1997).
Propiedades
IUPAC Name |
5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-2-28-14-6-3-5-13(9-14)19-22-18(29-24-19)11-25-20(27)16-10-15(17-7-4-8-30-17)23-26(16)12-21-25/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOSDGXPCDWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)

![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)